molecular formula C21H21NO2 B12912615 3-Cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid CAS No. 494799-15-4

3-Cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid

Cat. No.: B12912615
CAS No.: 494799-15-4
M. Wt: 319.4 g/mol
InChI Key: XQDXAKPWDOATIZ-UHFFFAOYSA-N
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Description

3-Cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid is an organic compound belonging to the class of 2-phenylindoles. These compounds are characterized by an indole ring substituted at the 2-position with a phenyl group and at the 6-position with a carboxylic acid group. The presence of a cyclohexyl group at the 3-position further distinguishes this compound. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine under reflux conditions in 1-propanol. This reaction yields the indole derivative in moderate yields .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets. The indole ring system is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylindole: Lacks the cyclohexyl group and carboxylic acid group.

    3-Cyclohexylindole: Lacks the phenyl group and carboxylic acid group.

    Indole-6-carboxylic acid: Lacks the cyclohexyl and phenyl groups.

Uniqueness

3-Cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid is unique due to the presence of both the cyclohexyl and phenyl groups, along with the carboxylic acid group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

3-Cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid (CAS No. 494799-15-4) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, highlighting its significance in drug discovery.

The molecular formula of this compound is C15H17NO2C_{15}H_{17}NO_2, with a molecular weight of 245.30 g/mol. The compound features an indole core, which is known for its diverse biological activities.

Property Value
CAS Number494799-15-4
Molecular FormulaC15H17NO2
Molecular Weight245.30 g/mol
IUPAC NameThis compound

Anticancer Properties

Research indicates that compounds with indole structures often exhibit anticancer activity. Specifically, studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study demonstrated that indole derivatives could significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds ranged from 0.12 to 2.78 µM, suggesting potent anticancer properties .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Indole derivatives have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents.

Research Findings:
In vitro assays revealed that certain indole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance their efficacy.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in cell signaling pathways.

Proposed Mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes critical for cancer cell survival.
  • Receptor Modulation: It might act as a modulator of receptors associated with cell growth and apoptosis.
  • Induction of Oxidative Stress: Similar compounds have been shown to induce oxidative stress in cancer cells, leading to programmed cell death.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with other related compounds.

Compound IC50 (µM) Activity Type
This compoundTBDAnticancer
Indole derivative A0.48Anticancer
Indole derivative B0.19Antimicrobial

Properties

CAS No.

494799-15-4

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

3-cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid

InChI

InChI=1S/C21H21NO2/c23-21(24)16-11-12-17-18(13-16)22-20(15-9-5-2-6-10-15)19(17)14-7-3-1-4-8-14/h2,5-6,9-14,22H,1,3-4,7-8H2,(H,23,24)

InChI Key

XQDXAKPWDOATIZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(NC3=C2C=CC(=C3)C(=O)O)C4=CC=CC=C4

Origin of Product

United States

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